molecular formula C15H22N2O2 B5494923 rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride

rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride

Cat. No. B5494923
M. Wt: 262.35 g/mol
InChI Key: WQXBRPYPUUQEAM-DZGCQCFKSA-N
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Description

Rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride, also known as RB-101, is a potent inhibitor of enkephalinases, which are enzymes that degrade endogenous opioid peptides. RB-101 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

Rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride inhibits the activity of enkephalinases, which are enzymes that degrade endogenous opioid peptides. By inhibiting enkephalinases, rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride increases the levels of endogenous opioid peptides, which can enhance the analgesic effects of opioids. rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride has also been shown to increase the levels of dopamine in the brain, which may be beneficial for the treatment of depression.
Biochemical and Physiological Effects:
rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride has been shown to increase the analgesic effects of opioids in animal models. rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride has also been shown to reduce cocaine self-administration in rats. rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride has been shown to increase the levels of dopamine in the brain, which may be beneficial for the treatment of depression. rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride has been well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

Rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride is a potent inhibitor of enkephalinases, which makes it a valuable tool for studying the role of endogenous opioid peptides in various physiological and pathological conditions. rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride has been shown to enhance the analgesic effects of opioids, which may be beneficial for the treatment of pain. However, rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride has limitations in terms of its selectivity, as it also inhibits other peptidases such as angiotensin-converting enzyme (ACE).

Future Directions

Rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride has potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Future studies should focus on optimizing the selectivity of rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride for enkephalinases, as well as investigating its potential use in combination with other drugs. rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride may also have applications in the treatment of other conditions such as anxiety and stress. Further research is needed to fully understand the potential of rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride as a therapeutic agent.
Conclusion:
rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride is a potent inhibitor of enkephalinases that has potential therapeutic applications in the treatment of various neurological and psychiatric disorders. rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride has been extensively studied for its potential use in the treatment of pain, cocaine addiction, and depression. rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride has been shown to enhance the analgesic effects of opioids and increase the levels of dopamine in the brain. rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride has limitations in terms of its selectivity, but future studies should focus on optimizing its selectivity and investigating its potential use in combination with other drugs.

Synthesis Methods

Rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride is a complex molecule that requires a multi-step synthesis process. The synthesis of rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride involves the condensation of a protected glycine derivative with a protected piperidinol derivative, followed by the deprotection of the resulting intermediate. The final step involves the conversion of the intermediate to the hydrochloride salt of rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride. The synthesis of rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride has been optimized to produce high yields and purity.

Scientific Research Applications

Rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride has been shown to increase the analgesic effects of opioids by inhibiting the degradation of endogenous opioid peptides. rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride has also been studied for its potential use in the treatment of cocaine addiction and depression. rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride has been shown to reduce cocaine self-administration in rats and to increase the levels of dopamine in the brain, which may be beneficial for the treatment of depression.

properties

IUPAC Name

2-amino-1-[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(19)7-8-17(14(18)10-16)11-13(15)9-12-5-3-2-4-6-12/h2-6,13,19H,7-11,16H2,1H3/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXBRPYPUUQEAM-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1CC2=CC=CC=C2)C(=O)CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCN(C[C@@H]1CC2=CC=CC=C2)C(=O)CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-3-benzyl-1-glycyl-4-methyl-4-piperidinol

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